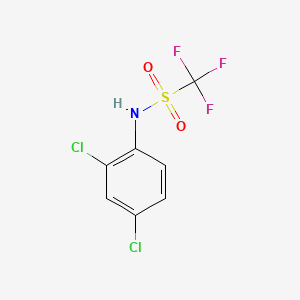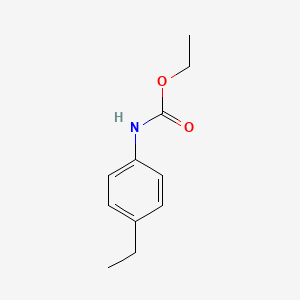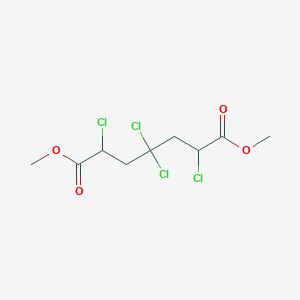
(2-Iodoethenylidene)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodoethenylidene)cyclohexane is an organic compound characterized by the presence of an iodoethenylidene group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethenylidene)cyclohexane typically involves the iodination of a suitable precursor. One common method is the reaction of cyclohexanone with iodine and a base, such as potassium hydroxide, to form the iodoethenylidene derivative. The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodoethenylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include substituted cyclohexanes, alkenes, and various oxidized or reduced derivatives, depending on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
(2-Iodoethenylidene)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of biological processes involving iodine-containing molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Iodoethenylidene)cyclohexane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane ring provides structural stability, allowing the compound to act as a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cyclic hydrocarbon with similar structural features but lacking the iodoethenylidene group.
Iodoethane: An alkyl iodide with a simpler structure and different reactivity profile.
Vinyl Iodide: Contains an iodine atom attached to an ethenyl group, similar to (2-Iodoethenylidene)cyclohexane but without the cyclohexane ring.
Uniqueness
This compound is unique due to the combination of the cyclohexane ring and the iodoethenylidene group
Eigenschaften
CAS-Nummer |
31814-67-2 |
|---|---|
Molekularformel |
C8H11I |
Molekulargewicht |
234.08 g/mol |
InChI |
InChI=1S/C8H11I/c9-7-6-8-4-2-1-3-5-8/h7H,1-5H2 |
InChI-Schlüssel |
MSCOQZSJLHRDFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C=CI)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


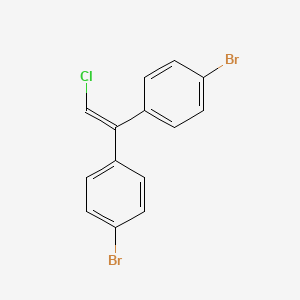
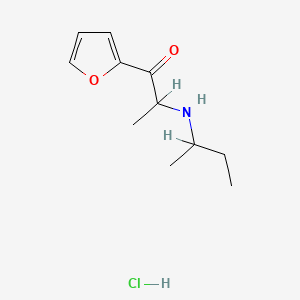


![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
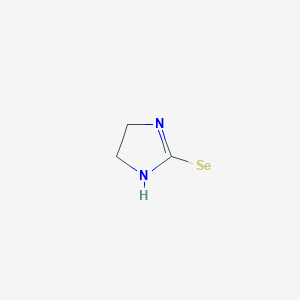

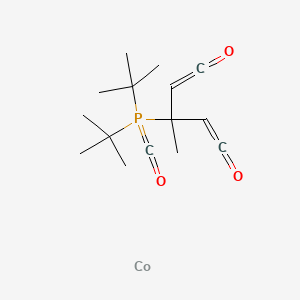
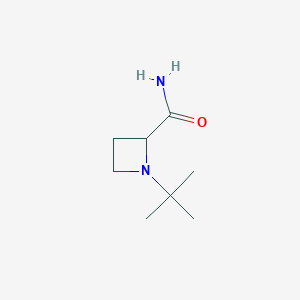
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
